molecular formula C18H18N4O4S B2869760 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide CAS No. 2034375-63-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2869760
CAS No.: 2034375-63-6
M. Wt: 386.43
InChI Key: VKOHRJRBYRIDOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide is a benzotriazinone derivative featuring a propanamide backbone with a phenylsulfonyl substituent. The 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety is a heterocyclic scaffold known for its utility in medicinal chemistry and organic synthesis, particularly in coupling reagents and enzyme inhibitors . The phenylsulfonyl group enhances electrophilicity and may influence biological activity by modulating solubility and target interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c23-17(10-13-27(25,26)14-6-2-1-3-7-14)19-11-12-22-18(24)15-8-4-5-9-16(15)20-21-22/h1-9H,10-13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOHRJRBYRIDOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazinone Ring: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: Sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Amide Bond Formation: Coupling reactions between an amine and a carboxylic acid derivative (e.g., using carbodiimides as coupling agents).

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the triazinone ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Medicine

    Drug Development: Potential lead compound for the development of new drugs.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations :

  • Backbone Flexibility : The propanamide chain (target compound) vs. butanamide (14a) or acetamide (TAK-041) affects molecular conformation and target binding .

Efficiency Comparison :

  • The one-pot method in is superior for sulfonamide synthesis (simplicity, yield), whereas multi-step routes (e.g., ) allow greater backbone diversity.

Enzyme Inhibition Potential

While direct data on the target compound are absent, structural analogs suggest activity against enzymes like α-glucosidase:

  • Compound 5c : IC₅₀ = 29.75 µM (vs. acarbose, IC₅₀ = 873.34 µM).
  • Target Compound : The phenylsulfonyl group may enhance inhibition via hydrophobic interactions, though steric effects could reduce potency compared to 5c.

Physicochemical Properties

Property Target Compound N-(3,4-Dimethoxyphenethyl)-3-(4-oxobenzo-triazin-3-yl)propanamide TAK-041
Molecular Weight ~420 g/mol (est.) 382.41 g/mol 589.1 g/mol
logP (XlogP) ~3.5 (est.) 3.4 4.2
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 6 6 8

Key Notes:

  • Higher logP in TAK-041 (4.2) reflects its trifluoromethoxy group’s hydrophobicity, whereas the target compound’s phenylsulfonyl group may balance lipophilicity and solubility .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a 4-oxobenzo[d][1,2,3]triazin core linked to an ethyl group and a phenylsulfonyl moiety. Its molecular formula is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, and it has a molecular weight of approximately 372.44 g/mol.

PropertyValue
Molecular FormulaC18H20N4O3S
Molecular Weight372.44 g/mol
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to form the triazinone structure. The synthetic pathway often includes the formation of the triazinone ring followed by functionalization with sulfonamide groups.

Anticancer Properties

Research has indicated that compounds containing the 4-oxobenzo[d][1,2,3]triazin structure exhibit significant anticancer activities. A study demonstrated that derivatives of this compound showed potent inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity against various cancer types is still under investigation.

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE). For instance, related triazin derivatives have shown promising results in inhibiting AChE activity, which is crucial in Alzheimer's disease treatment strategies .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveInhibition of AChE; potential for Alzheimer’s
AntimicrobialPotential effects against various pathogens

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer proliferation and neurodegeneration.
  • Receptor Interaction : Docking studies suggest that the compound interacts with specific receptors involved in neurotransmission and cellular signaling pathways.

Case Studies

A notable case study involved the evaluation of a series of triazin derivatives against AChE and butyrylcholinesterase (BuChE). The results indicated that certain derivatives exhibited higher inhibitory activity than established drugs like donepezil, providing insights into the therapeutic potential for cognitive disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.